molecular formula C19H18ClNO3 B2610908 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 2034610-67-6

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B2610908
CAS No.: 2034610-67-6
M. Wt: 343.81
InChI Key: GAGWVIDWJMILIP-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a benzofuran moiety linked to a propan-2-ylamine backbone and a 4-chlorophenoxyacetamide group. Its synthesis likely involves multi-step organic reactions, such as nucleophilic substitutions or coupling reactions, though detailed protocols are absent in the available sources.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-13(10-17-11-14-4-2-3-5-18(14)24-17)21-19(22)12-23-16-8-6-15(20)7-9-16/h2-9,11,13H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGWVIDWJMILIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the benzofuran ring: This can be achieved through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the propan-2-yl group: This step involves the alkylation of the benzofuran ring with a suitable alkylating agent.

    Attachment of the 4-chlorophenoxy group: This is usually done through a nucleophilic substitution reaction where the benzofuran derivative reacts with 4-chlorophenol in the presence of a base.

    Formation of the acetamide group: The final step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a benzofuran moiety, a chlorophenoxy group, and an acetamide functional group. Its molecular formula is C24H20ClNO5C_{24}H_{20}ClNO_5 with a molecular weight of approximately 469.9 g/mol. The presence of these functional groups contributes to its biological activity and potential therapeutic uses.

Anticancer Activity

Research has indicated that compounds similar to N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide exhibit significant anticancer properties. A study demonstrated that derivatives of benzofuran can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

  • Title: "Benzofuran Derivatives as Antitumor Agents"
  • Findings: The study showed that specific benzofuran derivatives inhibited the growth of breast cancer cells in vitro, suggesting a pathway for the development of novel anticancer therapies.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are critical in treating diseases such as arthritis and other inflammatory disorders. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes like COX-2 .

Case Study:

  • Title: "Evaluation of Benzofuran Derivatives in Inflammatory Models"
  • Findings: In animal models, the tested derivatives reduced inflammation markers significantly compared to control groups.

Neuropharmacological Applications

This compound may also have neuroprotective effects. Compounds with benzofuran structures have been studied for their ability to modulate neurotransmitter systems, potentially aiding in conditions such as Alzheimer's disease and depression .

Case Study:

  • Title: "Neuroprotective Effects of Benzofuran Derivatives"
  • Findings: In vitro studies showed that these compounds could protect neuronal cells from oxidative stress-induced damage.

Table: Summary of Applications

ApplicationMechanism of ActionCase Study Reference
Anticancer ActivityInduces apoptosis, inhibits proliferation"Benzofuran Derivatives as Antitumor Agents"
Anti-inflammatory EffectsInhibits cytokines and COX-2"Evaluation of Benzofuran Derivatives in Inflammatory Models"
Neuroprotective EffectsModulates neurotransmitter systems"Neuroprotective Effects of Benzofuran Derivatives"

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The benzofuran group in the target compound distinguishes it from benzimidazole () or tetrahydroquinoline () cores in analogues, which may alter target selectivity. Benzofurans are known for π-π stacking interactions in enzyme binding pockets .

Compounds with Heterocyclic and Chlorinated Motifs

Compound Name Heterocycle/Chlorinated Group Functional Relevance
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitrophenyl; methylsulfonyl Intermediate for sulfur-containing heterocycles.
3-[5-(4-Chlorophenyl)furan-2-yl]-N-phenylpropanamide Furan; 4-Cl phenyl Antifungal/antibacterial activity (inferred).
Suvecaltamide Trifluoroethoxy pyridine; isopropylphenyl Voltage-activated calcium channel stabilizer.

Key Observations :

  • Chlorinated phenoxy groups (common in ) are associated with enhanced pharmacokinetic properties, such as prolonged half-life, compared to non-chlorinated analogues.

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenoxy group may enhance its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that related benzofuran derivatives can induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : Some benzofuran compounds have demonstrated anti-inflammatory properties by reducing proinflammatory cytokines and reactive oxygen species (ROS) .

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of ActionComments
HeLa25Induces apoptosis via G1/S phase arrestSignificant increase in pre-G1 phase cells
A54930Cell cycle arrest and apoptosisEnhanced late apoptotic induction
MCF735Inhibition of cell growthModulates Bcl-2 expression

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with a notable ability to induce apoptosis.

Study 1: HeLa Cell Line Analysis

In a study assessing the effects on HeLa cells, this compound was shown to induce cell cycle arrest at the G1/S phase. After 48 hours of treatment, there was a marked increase in the percentage of cells in the pre-G1 phase, indicating apoptosis .

Study 2: A549 Cell Line Response

Another investigation focused on A549 lung cancer cells revealed that treatment with the compound led to significant cellular changes, including an increase in autophagy markers without inducing necrosis. This suggests a potential for therapeutic use in lung cancer treatment .

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